9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid
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Overview
Description
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid is a bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound features a unique bicyclo[3.3.1]nonane framework, which is a rigid, non-planar structure. It contains two carboxylic acid groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a borane-tetrahydrofuran (THF) complex, followed by oxidation to introduce the carboxylic acid groups . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing analog used in hydroboration reactions.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity and applications
Uniqueness
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid is unique due to its combination of amino and carboxylic acid functional groups within a rigid bicyclic framework. This structural feature imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid |
InChI |
InChI=1S/C11H17NO4/c12-11(10(15)16)7-2-1-3-8(11)5-6(4-7)9(13)14/h6-8H,1-5,12H2,(H,13,14)(H,15,16) |
InChI Key |
IIYVNGKRPYFHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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